molecular formula C6H7ClN4 B1655820 7-Amino-1H-imidazo[4,5-b]pyridin-Hydrochlorid (1/1) CAS No. 4261-04-5

7-Amino-1H-imidazo[4,5-b]pyridin-Hydrochlorid (1/1)

Katalognummer: B1655820
CAS-Nummer: 4261-04-5
Molekulargewicht: 170.60 g/mol
InChI-Schlüssel: KSKZHWJCWNLYGB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1H-Imidazo[4,5-b]pyridin-7-amine–hydrogen chloride (1/1) is a compound that belongs to the class of imidazopyridines . Imidazopyridines are known to play a crucial role in numerous disease conditions . They are the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures .


Synthesis Analysis

The synthesis of imidazo[4,5-b]pyridines involves standard methods of organic synthesis . Precursors were prepared from corresponding 2,3-diaminopyridines and benzaldehydes in moderate to high yields (58–94%) using DMSO-mediated cyclization in the presence of Na2S2O5 .


Molecular Structure Analysis

The molecular structure of 1H-Imidazo[4,5-b]pyridin-7-amine–hydrogen chloride (1/1) can be analyzed using various spectroscopic techniques. For instance, 1H NMR and 13C NMR spectra provide information about the hydrogen and carbon atoms in the molecule .


Chemical Reactions Analysis

Imidazo[4,5-b]pyridines have the ability to influence many cellular pathways necessary for the proper functioning of cancerous cells, pathogens, components of the immune system, enzymes involved in carbohydrate metabolism, etc .


Physical and Chemical Properties Analysis

The physical and chemical properties of 1H-Imidazo[4,5-b]pyridin-7-amine–hydrogen chloride (1/1) can be determined using various analytical techniques. For example, the melting point can be determined using differential scanning calorimetry .

Wirkmechanismus

Target of Action

Imidazole-containing compounds, which include 1h-imidazo[4,5-b]pyridin-7-amine–hydrogen chloride (1/1), have been reported to exhibit a broad range of biological activities . For instance, some imidazopyridines are known to target tubulin, a protein crucial for cell division .

Mode of Action

Imidazopyridines have been reported to influence many cellular pathways necessary for the proper functioning of cancerous cells, pathogens, components of the immune system, enzymes involved in carbohydrate metabolism, etc .

Biochemical Pathways

Imidazopyridines, including 1h-imidazo[4,5-b]pyridin-7-amine–hydrogen chloride (1/1), have been reported to influence many cellular pathways necessary for the proper functioning of cancerous cells, pathogens, components of the immune system, enzymes involved in carbohydrate metabolism, etc .

Pharmacokinetics

Due to the polar nature of the imidazole ring, the pharmacokinetic parameters of imidazole-containing compounds should be improved to a great extent .

Result of Action

Imidazopyridines have been reported to exhibit a broad range of biological activities, such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Action Environment

The synthesis of imidazole-containing compounds, including 1h-imidazo[4,5-b]pyridin-7-amine–hydrogen chloride (1/1), has been reported to rely on various chemical reactions , which could potentially be influenced by environmental factors such as temperature, pH, and the presence of other chemicals.

Safety and Hazards

While specific safety and hazard data for 1H-Imidazo[4,5-b]pyridin-7-amine–hydrogen chloride (1/1) may not be readily available, general precautions should be taken while handling this compound. For instance, it should not be ingested or come into contact with the skin or eyes .

Biochemische Analyse

Biochemical Properties

1H-Imidazo[4,5-b]pyridin-7-amine–hydrogen chloride (1/1) plays a crucial role in biochemical reactions, particularly in the modulation of enzyme activities and protein interactions. This compound has been shown to interact with enzymes such as kinases and phosphatases, influencing their activity and thereby affecting various signaling pathways. Additionally, 1H-Imidazo[4,5-b]pyridin-7-amine–hydrogen chloride (1/1) can bind to specific proteins, altering their conformation and function. These interactions are essential for understanding the compound’s potential therapeutic applications .

Cellular Effects

The effects of 1H-Imidazo[4,5-b]pyridin-7-amine–hydrogen chloride (1/1) on cellular processes are diverse and significant. This compound has been observed to influence cell signaling pathways, including those involved in cell proliferation, apoptosis, and differentiation. By modulating gene expression, 1H-Imidazo[4,5-b]pyridin-7-amine–hydrogen chloride (1/1) can alter cellular metabolism and impact the overall function of various cell types. These effects are crucial for understanding the compound’s potential in treating diseases such as cancer and inflammatory disorders .

Molecular Mechanism

At the molecular level, 1H-Imidazo[4,5-b]pyridin-7-amine–hydrogen chloride (1/1) exerts its effects through specific binding interactions with biomolecules. This compound can inhibit or activate enzymes by binding to their active sites, leading to changes in their catalytic activity. Additionally, 1H-Imidazo[4,5-b]pyridin-7-amine–hydrogen chloride (1/1) can influence gene expression by interacting with transcription factors and other regulatory proteins. These molecular mechanisms are essential for understanding how the compound modulates cellular functions and its potential therapeutic applications .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1H-Imidazo[4,5-b]pyridin-7-amine–hydrogen chloride (1/1) can change over time due to its stability and degradation. Studies have shown that this compound remains stable under specific conditions, but it can degrade over time, leading to changes in its biological activity. Long-term exposure to 1H-Imidazo[4,5-b]pyridin-7-amine–hydrogen chloride (1/1) has been observed to affect cellular functions, including alterations in cell viability and metabolic activity .

Dosage Effects in Animal Models

The effects of 1H-Imidazo[4,5-b]pyridin-7-amine–hydrogen chloride (1/1) vary with different dosages in animal models. At lower doses, the compound has been shown to have beneficial effects, such as reducing inflammation and inhibiting tumor growth. At higher doses, 1H-Imidazo[4,5-b]pyridin-7-amine–hydrogen chloride (1/1) can exhibit toxic effects, including hepatotoxicity and nephrotoxicity. These dosage-dependent effects are critical for determining the therapeutic window and safety profile of the compound .

Metabolic Pathways

1H-Imidazo[4,5-b]pyridin-7-amine–hydrogen chloride (1/1) is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. This compound can influence the levels of metabolites by modulating enzyme activities, leading to changes in metabolic pathways. Understanding these interactions is essential for elucidating the compound’s role in cellular metabolism and its potential therapeutic applications .

Transport and Distribution

The transport and distribution of 1H-Imidazo[4,5-b]pyridin-7-amine–hydrogen chloride (1/1) within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound, influencing its biological activity. Studies have shown that 1H-Imidazo[4,5-b]pyridin-7-amine–hydrogen chloride (1/1) can be efficiently transported into cells, where it exerts its effects on various cellular processes .

Subcellular Localization

1H-Imidazo[4,5-b]pyridin-7-amine–hydrogen chloride (1/1) exhibits specific subcellular localization, which is crucial for its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. The subcellular localization of 1H-Imidazo[4,5-b]pyridin-7-amine–hydrogen chloride (1/1) influences its interactions with biomolecules and its overall biological activity .

Eigenschaften

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1H-Imidazo[4,5-b]pyridin-7-amine--hydrogen chloride (1/1) involves the reaction of 2-cyanopyridine with 1,2-diaminobenzene in the presence of a reducing agent to form the intermediate 1H-Imidazo[4,5-b]pyridine. This intermediate is then reacted with ammonium chloride in the presence of a reducing agent to form the final product, 1H-Imidazo[4,5-b]pyridin-7-amine--hydrogen chloride (1/1).", "Starting Materials": [ "2-cyanopyridine", "1,2-diaminobenzene", "reducing agent", "ammonium chloride" ], "Reaction": [ "Step 1: 2-cyanopyridine is reacted with 1,2-diaminobenzene in the presence of a reducing agent, such as sodium borohydride or lithium aluminum hydride, to form the intermediate 1H-Imidazo[4,5-b]pyridine.", "Step 2: The intermediate 1H-Imidazo[4,5-b]pyridine is then reacted with ammonium chloride in the presence of a reducing agent, such as sodium borohydride or lithium aluminum hydride, to form the final product, 1H-Imidazo[4,5-b]pyridin-7-amine--hydrogen chloride (1/1)." ] }

CAS-Nummer

4261-04-5

Molekularformel

C6H7ClN4

Molekulargewicht

170.60 g/mol

IUPAC-Name

1H-imidazo[4,5-b]pyridin-7-amine;hydrochloride

InChI

InChI=1S/C6H6N4.ClH/c7-4-1-2-8-6-5(4)9-3-10-6;/h1-3H,(H3,7,8,9,10);1H

InChI-Schlüssel

KSKZHWJCWNLYGB-UHFFFAOYSA-N

SMILES

C1=CN=C2C(=C1N)NC=N2.Cl

Kanonische SMILES

C1=CN=C2C(=C1N)NC=N2.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.